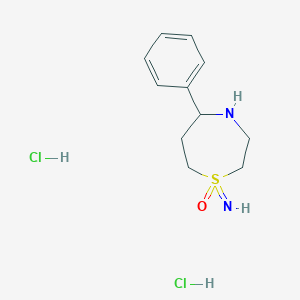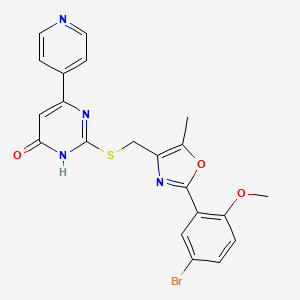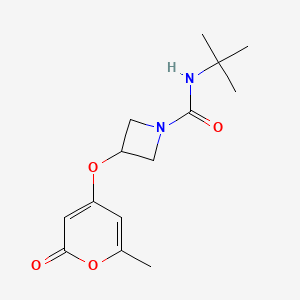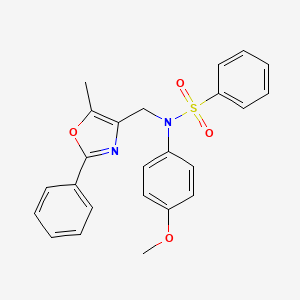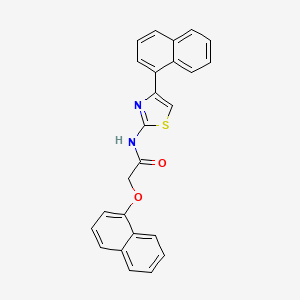![molecular formula C16H20ClN3O4 B2693463 Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride CAS No. 2097931-77-4](/img/structure/B2693463.png)
Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The compound likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .科学的研究の応用
Antiproliferative Effects
Research into novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has demonstrated potent antiproliferative effects on human leukemic cells. Compounds similar in structure to Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride have shown to induce cytotoxicity and cell death in leukemia cell lines, indicating potential therapeutic applications in cancer treatment (Kumar et al., 2014).
Synthesis and Efficiency in Organic Chemistry
Efficient syntheses of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, through reactions involving similar chemical structures, have yielded compounds with potential applications in the development of new pharmacological agents. These processes demonstrate the chemical versatility and potential utility of related compounds in medicinal chemistry and drug design (Goli-Garmroodi et al., 2015).
Pharmacokinetics and Drug Development
The study of hydrolysis-mediated clearance of novel Anaplastic Lymphoma Kinase inhibitors, which share structural similarities with this compound, has provided insights into the pharmacokinetics and potential therapeutic applications of these compounds in cancer treatment. Efforts to minimize enzymatic hydrolysis in mouse plasma led to the discovery of analogs with improved stability and decreased clearance, highlighting the importance of chemical structure in the development of effective therapeutics (Teffera et al., 2013).
Antioxidant and Antimicrobial Activity
Vanillin derived piperidin-4-one oxime esters, structurally related to this compound, have been synthesized and demonstrated significant antioxidant and antimicrobial activities. These findings suggest potential applications in addressing oxidative stress and microbial infections, further emphasizing the therapeutic potential of compounds within this chemical family (Harini et al., 2012).
Anti-Alzheimer's Activity
N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been evaluated for anti-Alzheimer's activity, with certain compounds showing promising results in comparison to donepezil, a current treatment for the disease. These studies highlight the potential of structurally related compounds in the development of new therapeutic agents for neurodegenerative disorders (Gupta et al., 2020).
将来の方向性
Compounds with similar structures are often used in the development of new drugs . For example, pomalidomide, a third-generation IMiD, has been used in the treatment of various malignant tumors and immune diseases . The molecular structure of pomalidomide is often used as the ligand for E3 ligase in PROTAC production, playing an important role in the development of protease degradation drugs .
特性
IUPAC Name |
methyl 4-(2,5-dioxo-3-piperidin-4-ylimidazolidin-1-yl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4.ClH/c1-23-15(21)11-2-4-13(5-3-11)19-14(20)10-18(16(19)22)12-6-8-17-9-7-12;/h2-5,12,17H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOONGPRZHBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CN(C2=O)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

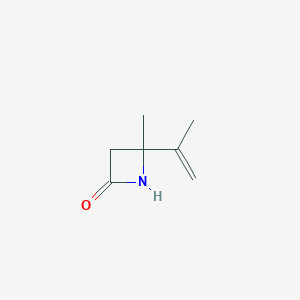
![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)
![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)



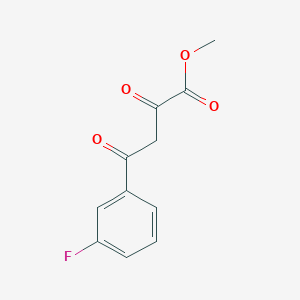
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)
